molecular formula C19H21N5O7 B1146851 LY 368962 CAS No. 193281-05-9

LY 368962

Número de catálogo: B1146851
Número CAS: 193281-05-9
Peso molecular: 431.4 g/mol
Clave InChI: GQMLDZYRTDSOMZ-NSHDSACASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

LY 368962 is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its role as an inhibitor in various biochemical pathways, particularly in the inhibition of enzymes involved in folate metabolism.

Aplicaciones Científicas De Investigación

LY 368962 has a wide range of applications in scientific research:

Análisis Bioquímico

Biochemical Properties

N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid plays a pivotal role in biochemical reactions by inhibiting enzymes involved in the folate pathway. Specifically, it has been shown to inhibit glycinamide ribonucleotide transformylase (GAR Tfase) and aminoimidazole carboxamide ribonucleotide transformylase (AICAR Tfase) in human cells . These enzymes are crucial for the de novo synthesis of purines, which are essential for DNA and RNA synthesis. The compound’s interaction with these enzymes involves binding to their active sites, thereby preventing the formation of purine nucleotides and ultimately inhibiting cell proliferation.

Cellular Effects

The effects of N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid on various cell types have been extensively studied. In cancer cells, this compound exhibits growth inhibitory activity by disrupting nucleotide biosynthesis, leading to cell cycle arrest and apoptosis . Additionally, it has been observed to affect cell signaling pathways, including those involved in cell proliferation and survival. The compound’s impact on gene expression includes downregulation of genes associated with cell division and upregulation of genes involved in apoptosis. Furthermore, it influences cellular metabolism by altering the levels of key metabolites involved in nucleotide synthesis.

Molecular Mechanism

At the molecular level, N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid exerts its effects through competitive inhibition of GAR Tfase and AICAR Tfase . By binding to the active sites of these enzymes, the compound prevents the conversion of substrates into products necessary for purine biosynthesis. This inhibition leads to a decrease in the availability of purine nucleotides, which are essential for DNA and RNA synthesis. Additionally, the compound may induce changes in gene expression by affecting transcription factors and other regulatory proteins involved in nucleotide metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid have been shown to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have demonstrated that the compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in vitro has been associated with sustained inhibition of cell proliferation and induction of apoptosis, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as bone marrow suppression and gastrointestinal toxicity have been observed. These findings suggest that careful dosage optimization is necessary to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid is involved in metabolic pathways related to folate metabolism and nucleotide biosynthesis . The compound interacts with enzymes such as GAR Tfase and AICAR Tfase, which are key players in the de novo purine biosynthetic pathway. By inhibiting these enzymes, the compound disrupts the production of purine nucleotides, leading to alterations in metabolic flux and changes in the levels of metabolites involved in nucleotide synthesis.

Transport and Distribution

The transport and distribution of N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through folate transporters, which facilitate its entry into the cytoplasm. Once inside the cell, the compound may bind to intracellular proteins that influence its localization and accumulation. These interactions are crucial for the compound’s activity and effectiveness in inhibiting nucleotide biosynthesis.

Subcellular Localization

The subcellular localization of N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes involved in nucleotide biosynthesis . Additionally, targeting signals and post-translational modifications may direct the compound to specific cellular compartments, enhancing its inhibitory effects on nucleotide metabolism. Understanding the subcellular distribution of the compound is essential for optimizing its therapeutic potential.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of LY 368962 involves multiple steps. One common method includes the reaction of 4-hydroxy-2,5,6-triaminopyrimidine sulfate with ethyl 4-isocyanatobenzoate in the presence of a base such as sodium hydroxide. The intermediate product is then coupled with D-glutamic acid under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precision and consistency. The reaction conditions are carefully controlled to optimize yield and purity, often involving high-performance liquid chromatography (HPLC) for purification.

Análisis De Reacciones Químicas

Types of Reactions

LY 368962 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, particularly the oxo groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction can lead to more reduced forms of the compound.

Mecanismo De Acción

The compound exerts its effects primarily through the inhibition of the enzyme N(5),N(10)-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD). By binding to the active site of the enzyme, it prevents the conversion of methylenetetrahydrofolate, thereby disrupting folate metabolism. This inhibition is crucial in the treatment of diseases caused by folate-dependent pathogens .

Comparación Con Compuestos Similares

Similar Compounds

    Methotrexate: Another folate analog used as a chemotherapy agent.

    Pemetrexed: A multi-targeted antifolate used in cancer treatment.

    Raltitrexed: An inhibitor of thymidylate synthase, used in chemotherapy.

Uniqueness

LY 368962 is unique due to its specific inhibition of FolD, making it a valuable tool in studying folate metabolism and developing treatments for folate-dependent diseases. Its structure allows for high specificity and potency compared to other folate analogs .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid involves the condensation of 2,6-diamino-4-oxo-1,4-dihydropyrimidine-5-carboxylic acid with N-(4-bromobenzoyl)-D-glutamic acid followed by reduction and deprotection reactions.", "Starting Materials": [ "2,6-diamino-4-oxo-1,4-dihydropyrimidine-5-carboxylic acid", "N-(4-bromobenzoyl)-D-glutamic acid", "Sodium borohydride", "Hydrochloric acid", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: 2,6-diamino-4-oxo-1,4-dihydropyrimidine-5-carboxylic acid is reacted with thionyl chloride and then with propionyl chloride to form 3-(2,6-diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropionic acid.", "Step 2: N-(4-bromobenzoyl)-D-glutamic acid is reacted with triethylamine and 1,3-dicyclohexylcarbodiimide to form N-(4-benzoylbenzoyl)-D-glutamic acid.", "Step 3: N-(4-benzoylbenzoyl)-D-glutamic acid is reacted with 3-(2,6-diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropionic acid in the presence of triethylamine and hydroxybenzotriazole to form N-{4-[3-(2,6-diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid.", "Step 4: The product from step 3 is reduced with sodium borohydride in methanol to form the corresponding alcohol.", "Step 5: The alcohol from step 4 is deprotected with hydrochloric acid in methanol to form N-{4-[3-(2,6-diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid.", "Step 6: The product from step 5 is purified by precipitation with diethyl ether." ] }

Número CAS

193281-05-9

Fórmula molecular

C19H21N5O7

Peso molecular

431.4 g/mol

Nombre IUPAC

(2S)-2-[[4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H21N5O7/c20-15-14(17(29)24-19(21)23-15)12(25)7-3-9-1-4-10(5-2-9)16(28)22-11(18(30)31)6-8-13(26)27/h1-2,4-5,11H,3,6-8H2,(H,22,28)(H,26,27)(H,30,31)(H5,20,21,23,24,29)/t11-/m0/s1

Clave InChI

GQMLDZYRTDSOMZ-NSHDSACASA-N

SMILES isomérico

C1=CC(=CC=C1CCC(=O)C2=C(N=C(NC2=O)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES

C1=CC(=CC=C1CCC(=O)C2=C(N=C(NC2=O)N)N)C(=O)NC(CCC(=O)O)C(=O)O

SMILES canónico

C1=CC(=CC=C1CCC(=O)C2=C(N=C(NC2=O)N)N)C(=O)NC(CCC(=O)O)C(=O)O

Sinónimos

N-[4-[3-(2,6-Diamino-1,4-dihydro-4-oxo-5-pyrimidinyl)-3-oxopropyl]benzoyl]-L-glutamic Acid; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.